molecular formula C19H24N4O3 B2659209 N-(4-methoxyphenethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 2034502-39-9

N-(4-methoxyphenethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No. B2659209
CAS RN: 2034502-39-9
M. Wt: 356.426
InChI Key: CMLPZZVAZZIJIH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Molecular Interaction and Binding Analysis

  • A study by Shim et al. (2002) explored the molecular interaction of a structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor, using conformational analysis and developing unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Radioligand Development for Medical Imaging

  • Tobiishi et al. (2007) synthesized methoxy and fluorine analogs of a similar compound, N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide, to develop tracers for medical imaging and evaluated their potency for inhibiting the binding of the CB1 antagonist (Shintaro Tobiishi et al., 2007).

Synthesis and Characterization

  • Katoch-Rouse and Horti (2003) demonstrated the feasibility of synthesizing N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in the brain (†. R. Katoch-Rouse & Horti, 2003).

Antimicrobial Activity

  • Kim et al. (2011) discovered a compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate, that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells (Jun-Seob Kim et al., 2011).

Cytotoxicity of Derivatives

  • Hassan et al. (2014) synthesized and evaluated the cytotoxicity of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, showing potential in cancer research (Ashraf S. Hassan et al., 2014).

Antitubercular Properties

  • Sriram et al. (2006) synthesized pyrazinamide Mannich bases with variations including the N-(4-methoxyphenyl) group, evaluating their antitubercular properties (D. Sriram et al., 2006).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-16-6-4-15(5-7-16)8-9-22-19(24)23-12-2-3-17(14-23)26-18-13-20-10-11-21-18/h4-7,10-11,13,17H,2-3,8-9,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLPZZVAZZIJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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